2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)
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Overview
Description
2,2’-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane) is a complex organic compound with the molecular formula C19H20O4 and a molecular weight of 312.3597 . This compound is also known by other names such as Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane and Benzene, 1,1’-methylenebis[4-[(2-oxiranyl)methoxy]- . It is primarily used in the production of epoxy resins and has significant applications in various scientific fields.
Preparation Methods
The synthesis of 2,2’-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane) involves the reaction of methylenebisphenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
2,2’-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane) involves its ability to form covalent bonds with various substrates through its oxirane rings . This reactivity allows it to cross-link with other molecules, leading to the formation of stable networks and polymers. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
2,2’-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane) can be compared with other similar compounds such as:
Bisphenol A diglycidyl ether: This compound has similar epoxy functionalities but differs in its molecular structure and reactivity.
Bisphenol F diglycidyl ether: Another epoxy resin precursor with distinct properties and applications.
1,4-Butanediol diglycidyl ether: A compound with similar reactivity but different mechanical properties and uses.
The uniqueness of 2,2’-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane) lies in its specific molecular structure, which imparts unique mechanical and chemical properties, making it suitable for specialized applications .
Properties
CAS No. |
113573-34-5 |
---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[[2-methoxy-6-[[3-methoxy-2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O6/c1-22-18-7-3-5-14(20(18)26-12-16-10-24-16)9-15-6-4-8-19(23-2)21(15)27-13-17-11-25-17/h3-8,16-17H,9-13H2,1-2H3 |
InChI Key |
UQNRKLXYFPGTKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2CO2)CC3=C(C(=CC=C3)OC)OCC4CO4 |
Origin of Product |
United States |
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